Cas no 1262004-43-2 (5-(2-Formylthiophen-4-YL)picolinic acid)
5-(2-Formylthiophen-4-YL)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-FORMYLTHIOPHEN-4-YL)PICOLINIC ACID
- 5-(2-Formylthiophen-4-YL)picolinic acid
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- MDL: MFCD18317141
- Inchi: 1S/C11H7NO3S/c13-5-9-3-8(6-16-9)7-1-2-10(11(14)15)12-4-7/h1-6H,(H,14,15)
- InChI Key: AYCXLFUWAVLTKA-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1C=NC(C(=O)O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 1.8
- Topological Polar Surface Area: 95.5
5-(2-Formylthiophen-4-YL)picolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323670-5 g |
5-(2-Formylthiophen-4-yl)picolinic acid, 95%; . |
1262004-43-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB323670-5g |
5-(2-Formylthiophen-4-yl)picolinic acid, 95%; . |
1262004-43-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(2-Formylthiophen-4-YL)picolinic acid Suppliers
5-(2-Formylthiophen-4-YL)picolinic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-(2-Formylthiophen-4-YL)picolinic acid
5-(2-Formylthiophen-4-YL)picolinic Acid: A Comprehensive Overview
5-(2-Formylthiophen-4-YL)picolinic acid, also known by its CAS number 1262004-43-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule combines the structural features of a thiophene ring and a picolinic acid moiety, making it a versatile building block for various applications. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its potential in drug discovery and material synthesis.
The core structure of 5-(2-formylthiophen-4-yl)picolinic acid consists of a thiophene ring substituted with a formyl group at the 2-position and connected to a picolinic acid group at the 4-position. This unique combination endows the molecule with both aromatic stability and functional diversity. The thiophene ring, a five-membered heterocycle containing sulfur, is known for its stability and electronic properties, while the picolinic acid moiety introduces hydrogen bonding capabilities and potential coordination sites for metal ions.
Recent studies have focused on the synthesis of 5-(2-formylthiophen-4-yl)picolinic acid through various routes, including Suzuki coupling reactions and other cross-coupling techniques. These methods have not only improved the yield but also enabled the incorporation of additional functional groups, enhancing its versatility for downstream applications. For instance, researchers have successfully synthesized derivatives with appended substituents that exhibit improved solubility or bioavailability, making them more suitable for pharmaceutical uses.
In terms of biological activity, 5-(2-formylthiophen-4-yl)picolinic acid has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to coordinate with metal ions has also led to investigations into its potential as a chelating agent or a ligand in metalloenzyme models. Furthermore, the compound has been explored as a precursor for constructing coordination polymers and metal-organic frameworks (MOFs), which are widely used in catalysis, gas storage, and sensing technologies.
The electronic properties of 5-(2-formylthiophen-4-yl)picolinic acid make it an attractive candidate for optoelectronic applications. Recent research has demonstrated that thin films prepared from this compound exhibit favorable charge transport characteristics, suggesting its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, its ability to form self-assembled monolayers (SAMs) on various substrates has opened avenues for surface functionalization in nanotechnology.
The synthesis of 5-(2-formylthiophen-4-yl)picolinic acid involves multiple steps that require precise control over reaction conditions to ensure high purity and yield. Key steps include the preparation of intermediates such as 2-formylthiophene derivatives and subsequent coupling reactions to introduce the picolinic acid group. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability during the synthesis process.
In conclusion, 5-(2-formylthiophen-4-yl)picolinic acid, with its unique structural features and versatile functional groups, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, driven by advancements in synthetic methodologies and biological evaluations. As research progresses, this compound is expected to unlock new possibilities in both academic and industrial settings.
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